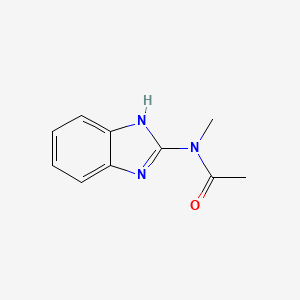![molecular formula C18H12N2S3 B579327 2,5-Bis(benzo[d]thiazol-2-yl)thiophene CAS No. 18013-43-9](/img/structure/B579327.png)
2,5-Bis(benzo[d]thiazol-2-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(benzo[d]thiazol-2-yl)thiophene is an organic compound that belongs to the class of heterocyclic compounds. It consists of a thiophene ring substituted with two benzo[d]thiazol-2-yl groups. This compound is known for its unique electronic properties and has been studied for various applications in materials science and organic electronics.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets, such as enzymes involved in the excited state intramolecular proton transfer (esipt) process .
Mode of Action
2,5-Bis(benzo[d]thiazol-2-yl)thiophene is believed to undergo an ESIPT process upon excitation . This process involves the transfer of a proton in the excited state, leading to the formation of a keto tautomer . The fast delocalization of the positive charge over the heterocyclic ring in the excited state results in a large Stokes-shifted keto tautomer .
Biochemical Pathways
The esipt process it undergoes can influence various photophysical properties, making it potentially useful in applications such as laser dyes, fluorescent probes, photo-chromic dyes, sensors, organic electroluminescence, ph sensors, optical materials, and organic triplet photo-stabilizers .
Result of Action
Its esipt process can lead to changes in electronic properties such as electron density distribution, energies of electronic states, and dipole moments .
Action Environment
The action of this compound can be influenced by environmental factors . For instance, the ESIPT process it undergoes is sensitive to the surrounding environment, which can affect its spectral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzo[d]thiazol-2-yl)thiophene typically involves the coupling of benzo[d]thiazole derivatives with thiophene. One common method is the palladium-catalyzed cross-coupling reaction, where benzo[d]thiazole-2-boronic acid is reacted with 2,5-dibromothiophene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(benzo[d]thiazol-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzo[d]thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2,5-Bis(benzo[d]thiazol-2-yl)thiophene has been studied for various scientific research applications, including:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors and organic light-emitting diodes (OLEDs).
Photovoltaics: Incorporated into organic photovoltaic cells to improve light absorption and charge transport properties.
Sensors: Employed in the development of chemical sensors due to its fluorescent properties.
Biological Studies: Investigated for potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as an optical brightener and fluorescent brightener.
2,2’-Dithiobis(benzothiazole): Commonly used as a rubber vulcanization accelerator.
Uniqueness
2,5-Bis(benzo[d]thiazol-2-yl)thiophene is unique due to its combination of a thiophene core with benzo[d]thiazole substituents, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the fields of organic electronics and photovoltaics, where efficient charge transport and light absorption are crucial.
Properties
CAS No. |
18013-43-9 |
|---|---|
Molecular Formula |
C18H12N2S3 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-[5-(2H-1,3-benzothiazol-3-yl)thiophen-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H12N2S3/c1-3-7-14-12(5-1)19-18(23-14)16-9-10-17(22-16)20-11-21-15-8-4-2-6-13(15)20/h1-10H,11H2 |
InChI Key |
QZDRRZMKTYQLLU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |
Canonical SMILES |
C1N(C2=CC=CC=C2S1)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |
Synonyms |
2,3'-(2,5-Thiophenediyl)bis-benzothiazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,9S,10R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one](/img/structure/B579244.png)

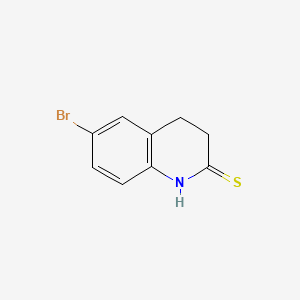
![(2S)-2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one](/img/structure/B579250.png)
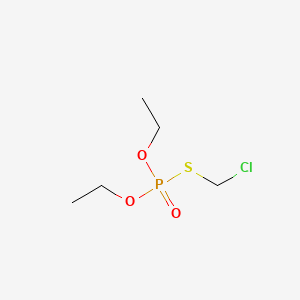
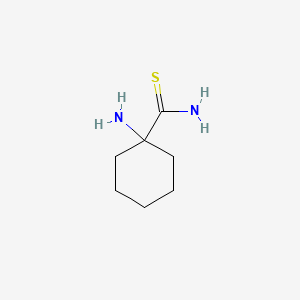
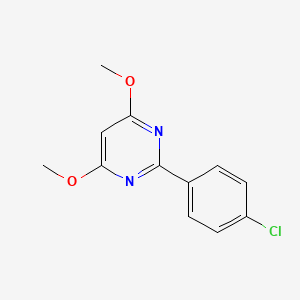
![N-[(2S,3S,4R)-1,3,4-tris(trimethylsilyloxy)octadecan-2-yl]acetamide](/img/structure/B579257.png)
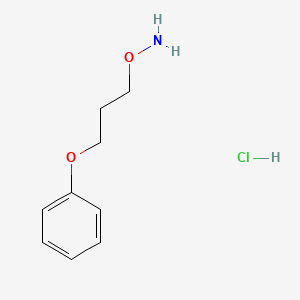
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid;hydrobromide](/img/structure/B579259.png)
![[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B579260.png)
![(2S,3R,7R,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-12-one](/img/structure/B579264.png)
